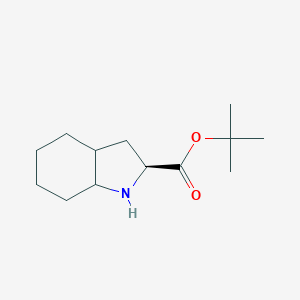

(S)-Octahydroindole-2-carboxylic acid tert-butyl ester

Description

Molecular Geometry and Conformational Isomerism

The molecular geometry of this compound exhibits remarkable conformational preferences that have been extensively studied using quantum mechanical calculations and NMR spectroscopy. The bicyclic framework adopts a characteristic "roof-shaped" structure, where the cyclohexane ring preferentially exists in a chair conformation while the pyrrolidine ring displays envelope-like puckering. This geometric arrangement creates distinct endo and exo faces, with the tert-butyl ester group typically oriented toward the less sterically crowded exo face. The compound demonstrates unusual conformational flexibility in aqueous solution compared to its gas-phase behavior, where the rigidity imposed by the fused bicyclic skeleton is significantly reduced in polar solvents.

Conformational analysis reveals that the compound exhibits different behavior in various environments, with the γ-turn being the predominant conformation in the gas phase, while in aqueous solution, helical, polyproline-II, and γ-turn motifs become energetically accessible. This solvent-induced conformational flexibility represents a unique characteristic among bicyclic proline analogues and has important implications for the compound's biological interactions. The amide bond within peptide sequences containing this residue shows remarkably high trans-amide content, with values among the highest reported for proline analogues, which can be attributed to the stabilized exo-pucker and enhanced n→π* orbital interactions.

X-ray Crystallographic Studies of Bicyclic Framework

X-ray crystallographic investigations have provided detailed insights into the solid-state structure of this compound and related derivatives. Crystal structure analyses of oligopeptides containing the octahydroindole residue reveal that the compound adopts a polyproline II helical conformation when incorporated into peptide sequences. The crystallographic data demonstrates that the bicyclic framework maintains its structural integrity with specific geometric parameters: the cyclohexane ring maintains a chair conformation with typical C-C bond lengths and bond angles, while the pyrrolidine ring exhibits envelope puckering with the C-3a carbon deviating from planarity by approximately 0.58-0.61 Å.

The crystal structures of trichloromethyloxazolidinone derivatives formed from the octahydroindole framework show that the two five-membered rings define a "roof-shaped" structure, with bulky substituents preferentially orienting toward the exo face. These crystallographic studies have been instrumental in understanding the stereochemical preferences during chemical transformations and have provided structural evidence for the high diastereoselectivity observed in alkylation reactions. The systematic crystallographic analysis of various stereoisomers has revealed consistent patterns in molecular packing and intermolecular interactions that contribute to the compound's stability and reactivity profiles.

Comparative Analysis of Cis/Trans Ring Junction Configurations

The stereochemical analysis of this compound requires careful examination of the cis and trans ring junction configurations possible within the octahydroindole framework. The compound exists as one of four possible stereoisomers, each differing in the relative configuration at the ring junction positions. The (2S,3aS,7aS) configuration represents a specific trans arrangement between the C-3a and C-7a positions, which significantly influences the overall molecular shape and conformational preferences compared to alternative cis arrangements. Comparative studies using quantum mechanical calculations have demonstrated that different stereoisomers exhibit distinct conformational energies and solvation patterns.

The trans ring junction in the (2S,3aS,7aS) isomer creates a more extended molecular geometry compared to cis arrangements, resulting in different steric interactions and electronic properties. This particular configuration has been shown to exhibit enhanced stability in polyproline II conformations and demonstrates superior performance in peptide folding studies. The conformational analysis reveals that while all four stereoisomers behave as rigid molecules in the gas phase, they exhibit varying degrees of flexibility in aqueous solution, with the trans configurations generally maintaining greater structural stability. These differences have practical implications for pharmaceutical applications, as the specific ring junction configuration directly influences binding affinity and selectivity for biological targets.

Tert-Butyl Ester Group Steric and Electronic Effects

The tert-butyl ester functionality in this compound introduces significant steric and electronic effects that influence both the compound's chemical reactivity and biological properties. The bulky tert-butyl group, with its three methyl substituents, creates substantial steric hindrance around the carbonyl carbon, effectively protecting the ester from nucleophilic attack under mild conditions. This steric protection is particularly valuable in synthetic applications where selective deprotection is required, as the tert-butyl ester can be cleaved under acidic conditions using reagents such as trifluoroacetic acid or titanium tetrachloride while leaving other functional groups intact.

The electronic effects of the tert-butyl group extend beyond simple steric hindrance, influencing the compound's conformational preferences and spectroscopic properties. Studies have shown that tert-butyl substitution can raise LUMO energy levels through hyperconjugation effects, as demonstrated in related systems where tert-butyl groups increased LUMO levels by approximately 0.21 eV. In the context of the octahydroindole system, the tert-butyl ester group stabilizes specific conformations through both steric and electronic interactions with the bicyclic framework. The absence of α-hydrogen atoms in the tert-butyl group eliminates potential elimination reactions and enhances the overall stability of the compound under various reaction conditions.

The synthesis of this compound typically involves esterification of the corresponding carboxylic acid using tert-butyl alcohol in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid. Industrial-scale production may employ continuous flow processes to optimize efficiency and yield, with automated systems allowing for precise control of reaction conditions. The compound's storage stability is enhanced by the tert-butyl ester protection, with recommended storage temperatures of 2-8°C to prevent degradation.

Properties

IUPAC Name |

tert-butyl (2S)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO2/c1-13(2,3)16-12(15)11-8-9-6-4-5-7-10(9)14-11/h9-11,14H,4-8H2,1-3H3/t9?,10?,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCFZHGWTHXLDLR-ILDUYXDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CC2CCCCC2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H]1CC2CCCCC2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00536192 | |

| Record name | tert-Butyl (2S)-octahydro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00536192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111821-05-7 | |

| Record name | tert-Butyl (2S)-octahydro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00536192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Octahydroindole-2-carboxylic acid tert-butyl ester typically involves the esterification of (S)-Octahydroindole-2-carboxylic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(S)-Octahydroindole-2-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-Octahydroindole-2-carboxylic acid tert-butyl ester has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: This compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.

Industry: It can be used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which (S)-Octahydroindole-2-carboxylic acid tert-butyl ester exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely depending on the specific context of its use.

Comparison with Similar Compounds

(R)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester

- Structure : Pyrrolidine ring with iodomethyl and tert-butyl ester groups.

- Key Differences: The pyrrolidine ring lacks the fused cyclohexane system of octahydroindole, reducing steric hindrance and conformational rigidity. The iodomethyl group introduces electrophilic reactivity, enabling cross-coupling reactions, unlike the inert octahydroindole core.

Cis-3-Aminocyclobutanecarboxylic acid tert-butyl ester

- Structure: Cyclobutane ring with amino and tert-butyl ester groups.

- Key Differences: The strained cyclobutane ring increases reactivity, particularly in ring-opening reactions. The amino group allows for further functionalization (e.g., amide bond formation), whereas the octahydroindole derivative is typically used as a rigid scaffold. Applications: Building block for constrained peptides; less common in protease inhibitor design .

Comparison with Polymer-Bound tert-Butyl Esters

Evidence from polymer studies (e.g., poly(methyl methacrylate) (MA20) and poly(methyl acrylate) (A20) with tert-butyl esters) reveals critical differences in thermal stability and decomposition pathways:

Key Observations :

- The octahydroindole derivative’s stability aligns more with A20, as both undergo tert-butyl ester cleavage without oxidative side reactions.

- In biochemical contexts, the octahydroindole core’s rigidity improves binding selectivity in caspase-9 probes, outperforming flexible pyrrolidine or cyclobutane analogues .

Functional Group and Stereochemical Impact

Tert-Leucine vs. Octahydroindole in Caspase Probes

- Tert-leucine (P3 position in caspase-9 probes): Bulky hydrophobic side chain enhances binding to caspase-9’s S3 pocket. Limited stereochemical complexity compared to octahydroindole.

- Octahydroindole (P4 position) :

- Rigid scaffold enforces specific conformations, improving protease selectivity.

- (S)-configuration ensures optimal spatial alignment with caspase-9’s active site, reducing off-target effects (e.g., caspase-3 inhibition) .

Biological Activity

(S)-Octahydroindole-2-carboxylic acid tert-butyl ester, often referred to as (S)-Oic, is a non-coded α-amino acid derivative that has garnered significant attention in medicinal chemistry due to its unique structural properties and biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its applications in drug design, synthesis methodologies, and relevant case studies.

Structural Characteristics

(S)-Oic features a bicyclic structure that enhances its lipophilicity and conformational rigidity. These properties are crucial for improving the metabolic stability and bioavailability of peptides in which (S)-Oic is incorporated. The compound serves as a surrogate for proline and phenylalanine in peptide sequences, allowing for modifications that enhance therapeutic efficacy while minimizing degradation by proteolytic enzymes .

Synthesis and Derivatives

The synthesis of (S)-Oic has been optimized through various methods, including diastereoselective α-alkylation and stereoselective methylation reactions. These synthetic strategies have facilitated the production of enantiomerically pure derivatives that maintain high selectivity and yield . The tert-butyl ester form of (S)-Oic is particularly useful due to its stability and ease of manipulation in further chemical transformations.

1. Peptide Drug Development

(S)-Oic has been incorporated into peptide drugs to enhance their pharmacological properties. For instance, it has been used in the design of bradykinin B2 receptor antagonists, which exhibit promising anti-cancer properties. The incorporation of (S)-Oic into these peptides not only improves their resistance to enzymatic degradation but also enhances their selectivity for target receptors .

2. HIV Integrase Inhibition

Recent studies have explored the use of indole-2-carboxylic acid derivatives, including those based on (S)-Oic, as inhibitors of HIV-1 integrase. Modifications at specific positions on the indole core have shown significant improvements in inhibitory activity against integrase, with IC50 values reaching as low as 0.13 μM for optimized compounds. This highlights the potential of (S)-Oic derivatives in antiviral drug development .

3. Antithrombotic Properties

Compounds containing the octahydroindole-2-carboxylic acid motif have been identified in natural products with antithrombotic activities. This suggests that (S)-Oic and its derivatives may play a role in developing new therapies for thrombotic disorders .

Case Studies

Q & A

Q. What are the common synthetic routes for (S)-Octahydroindole-2-carboxylic acid tert-butyl ester?

The compound is typically synthesized via tert-butyl ester protection of the carboxylic acid group during multi-step reactions. For example, condensation reactions using potassium tert-butoxide in tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) are employed to introduce the tert-butyl group while preserving stereochemistry. Careful monitoring of reaction conditions (e.g., temperature, anhydrous environments) is critical to avoid premature deprotection or racemization .

Q. Which analytical techniques are most effective for characterizing this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : To confirm stereochemistry and purity (e.g., H and C NMR for structural elucidation) .

- High-Performance Liquid Chromatography (HPLC) : For assessing enantiomeric purity and detecting impurities (≥98% purity thresholds are common) .

- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns .

Q. What are the recommended storage conditions to maintain stability?

Store under inert atmospheres (e.g., nitrogen) at -20°C in airtight containers. Avoid exposure to moisture, as hydrolysis of the tert-butyl ester can occur, leading to degradation .

Advanced Research Questions

Q. How can racemization be minimized during the synthesis of the (S)-enantiomer?

Racemization is mitigated by:

Q. What are the challenges in hydrolyzing the tert-butyl ester group without degrading the indole scaffold?

Hydrolysis under acidic conditions (e.g., trifluoroacetic acid) risks indole ring protonation or side reactions. Alternative strategies include:

- Using milder deprotection agents (e.g., HCl in dioxane).

- Switching to more labile protecting groups (e.g., methyl or benzyl esters) for easier removal .

Q. How to resolve contradictions in reported yields from different synthetic protocols?

Discrepancies often arise from:

- Variations in reaction scales (e.g., micro vs. bulk synthesis).

- Differences in purification methods (e.g., column chromatography vs. recrystallization).

- Purity of reagents (e.g., tert-butoxide vs. other bases). Systematic replication under controlled conditions is advised .

Q. What strategies optimize enantiomeric excess in asymmetric synthesis?

Q. How to address byproduct formation during tert-butyl deprotection?

Byproducts like methyl esters (from incomplete hydrolysis) can be minimized by:

- Optimizing reaction time and acid concentration.

- Employing tandem purification (e.g., liquid-liquid extraction followed by chromatography).

- Validating deprotection efficiency via H NMR or IR spectroscopy .

Q. How is this compound utilized as a chiral building block in pharmaceutical synthesis?

It serves as a protected intermediate in multi-step syntheses, such as coupling with amino acids or heterocycles to construct drug candidates (e.g., protease inhibitors). The tert-butyl group enhances solubility and stability during coupling reactions .

Q. What are the implications of tert-butyl ester stability in long-term storage for experimental reproducibility?

Degradation during storage (e.g., via hydrolysis) can alter reaction outcomes. Regular purity checks via HPLC and strict adherence to storage protocols (-20°C, desiccated) are essential to ensure batch consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.